molecular formula C5H8N2O7 B14730266 Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester CAS No. 5857-64-7

Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester

Cat. No.: B14730266
CAS No.: 5857-64-7
M. Wt: 208.13 g/mol
InChI Key: HOOREUUOECCGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is an organic compound with the molecular formula C5H7N2O6 This compound is a derivative of butanoic acid, where the hydrogen atoms at the 2nd and 4th positions are replaced by hydroxy and dinitro groups, respectively, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester typically involves the nitration of 2-hydroxybutanoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 4th position. The resulting dinitro compound is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, can further purify the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

    Oxidation: 2-oxo-4,4-dinitrobutanoic acid.

    Reduction: 2-hydroxy-4,4-diaminobutanoic acid, methyl ester.

    Substitution: 2-hydroxy-4,4-dinitrobutanoic acid.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-hydroxy-, methyl ester: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Contains an additional methyl group at the 2nd position, altering its steric and electronic properties.

    2-Hydroxy-4-(methylthio)-butanoic acid: Contains a methylthio group instead of nitro groups, leading to different chemical reactivity and biological activity.

Uniqueness

Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5857-64-7

Molecular Formula

C5H8N2O7

Molecular Weight

208.13 g/mol

IUPAC Name

methyl 2-hydroxy-4,4-dinitrobutanoate

InChI

InChI=1S/C5H8N2O7/c1-14-5(9)3(8)2-4(6(10)11)7(12)13/h3-4,8H,2H2,1H3

InChI Key

HOOREUUOECCGTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC([N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.